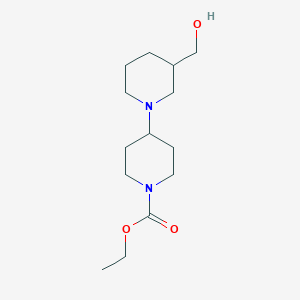
N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound, also known as CEP-1347, has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in cell death pathways. By inhibiting JNK activity, N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide may be able to protect neurons from damage and death.
Biochemical and Physiological Effects:
Studies have shown that N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has also been shown to reduce inflammation and to protect neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers investigating the mechanisms of neurodegenerative diseases and cancer. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are a number of future directions for research on N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is the development of more potent and selective JNK inhibitors. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the optimal dosage and administration methods for the compound.
Métodos De Síntesis
The synthesis of N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves several steps. The starting materials are 2-chloro-5-nitropyridine and N,N-dimethylpiperazine. These two compounds are reacted together in the presence of a catalyst to form the intermediate N~1~,N~1~-dimethyl-2-(5-nitropyridin-2-yl)ethane-1,2-diamine. This intermediate is then reduced using a reducing agent to form the final product, N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.
Aplicaciones Científicas De Investigación
N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, it has also been investigated for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
4-N-(5-chloropyridin-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-18(2)14(21)19-7-5-10(6-8-19)13(20)17-12-4-3-11(15)9-16-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQOASFTVXJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-methyl-N~3~-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}-beta-alaninamide](/img/structure/B5299433.png)
![8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5299449.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5299459.png)
![8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5299465.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5299473.png)

![N~1~,N~1~-diethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5299502.png)

![4-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5299529.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)